3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks of metal-catalyzed reactions .
Industrial Production Methods: the principles of green chemistry and sustainable practices are often emphasized in the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Thiazolo[4,5-b]pyridines: These compounds are structurally related and have been studied for their pharmacological effects, such as antioxidant and anti-inflammatory activities.
Uniqueness: 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxyphenyl groups may enhance its binding affinity to certain targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-ethyl-6-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-3-12-14-11(16(19)20)8-13(17-15(14)22-18-12)9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3,(H,19,20) |
InChI Key |
ILMJJCIIFKZWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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